

Application Notes and Protocols for the Quantification of Methyleneurea

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Compound of Interest

Compound Name: Methyleneurea

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These comprehensive application notes and protocols are designed for researchers, scientists, and professionals in drug development and related fields, providing detailed methodologies for the quantitative analysis of **methyleneurea**.

High-Performance Liquid Chromatography (HPLC) for Methyleneurea Oligomers

High-Performance Liquid Chromatography (HPLC) is a primary and robust technique for the separation and quantification of **methyleneurea** and its oligomers, such as methylenediurea (MDU) and dimethylenetriurea (DMTU). This method is widely adopted in the fertilizer industry for quality control and regulatory compliance.

Experimental Protocol: Based on EN 15705 and AOAC 983.01

This protocol provides a generalized procedure based on established methods for the analysis of water-soluble **methyleneurea** oligomers in fertilizer samples.

1.1. Sample Preparation

A critical step for accurate quantification is the proper extraction of **methyleneurea** from the sample matrix.

- Solid Fertilizers:

- Weigh accurately approximately 1 g of the homogenized fertilizer sample into a 250 mL beaker.
- Add 100 mL of deionized water.
- Stir for 15 minutes at room temperature to dissolve the water-soluble components.
- Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
- Dilute the filtrate with the mobile phase as necessary to fall within the calibration range.

- Liquid Fertilizers:
 - Accurately weigh a portion of the liquid fertilizer sample equivalent to approximately 0.5 g of solid material.
 - Dilute with deionized water in a volumetric flask to a known volume.
 - Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

1.2. HPLC Instrumentation and Conditions

Two common approaches are outlined below, reflecting variations in column and detection methods.

Parameter	Method A (Based on EN 15705)	Method B (Based on AOAC 983.01)
Column	Amino (NH ₂) or Propylamine column	Reverse Phase C18 column
Mobile Phase	Acetonitrile:Water (85:15, v/v)	Deionized Water
Flow Rate	1.0 mL/min	1.0 mL/min
Injection Volume	20 µL	20 µL
Column Temperature	30 °C	30 °C
Detector	Diode Array Detector (DAD) or UV Detector	Refractive Index (RI) Detector
Detection Wavelength	200 nm	Not Applicable

1.3. Calibration

- Prepare a series of standard solutions of **methyleneurea**, MDU, and DMTU of known concentrations in the mobile phase.
- Inject each standard solution into the HPLC system.
- Construct a calibration curve by plotting the peak area against the concentration for each analyte.

1.4. Data Analysis

- Inject the prepared sample solution into the HPLC system.
- Identify the peaks of **methyleneurea** and its oligomers based on their retention times compared to the standards.
- Quantify the concentration of each analyte in the sample by using the calibration curve.

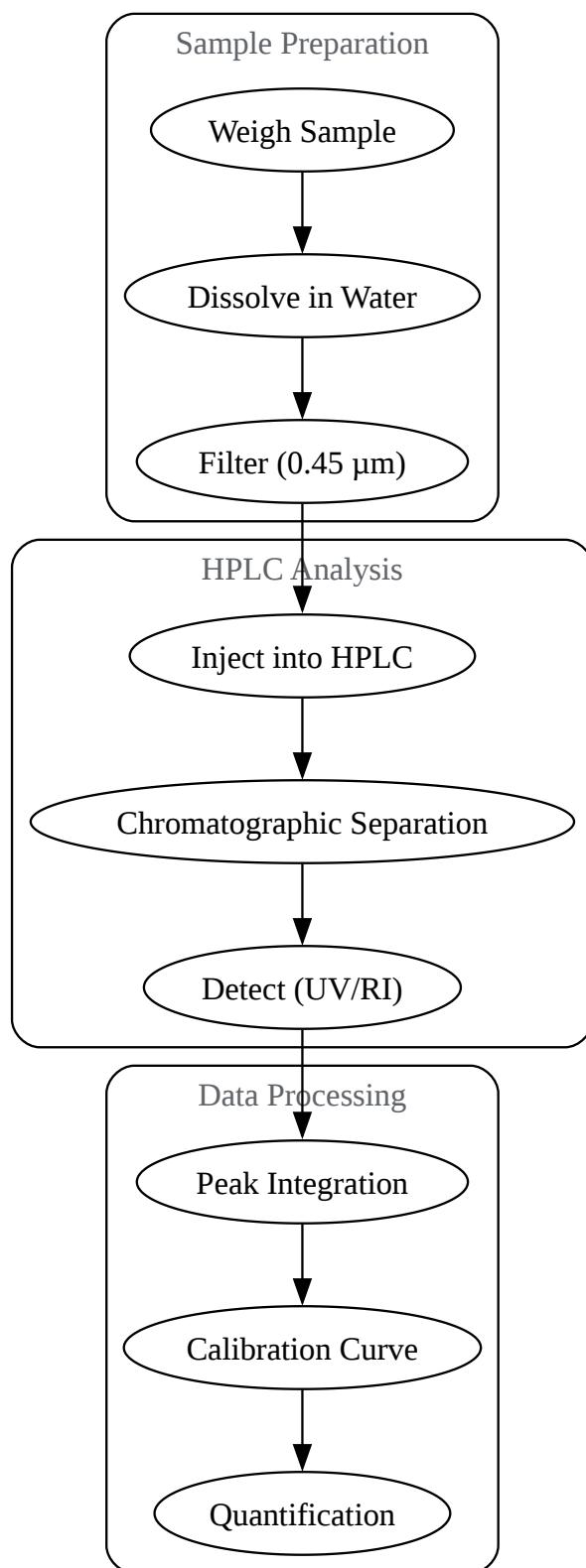
Quantitative Data Summary

The following table summarizes typical quantitative performance data for the HPLC analysis of **methyleneurea** and its oligomers.

Analyte	Linearity Range (mg/L)	Correlation Coefficient (r^2)	Limit of Detection (LOD) (mg/L)	Limit of Quantitation (LOQ) (mg/L)	Recovery (%)
Methyleneurea	1 - 100	> 0.999	0.2	0.7	98 - 102
Methylenediu- rea (MDU)	1 - 100	> 0.999	0.3	1.0	97 - 103
Dimethylenetr- iurea (DMTU)	1 - 100	> 0.999	0.5	1.5	96 - 104

Note: These values are representative and may vary depending on the specific instrumentation and experimental conditions.

Workflow for HPLC Analysis of Methylenurea



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Caption: General workflow for **methyleneurea** quantification.

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